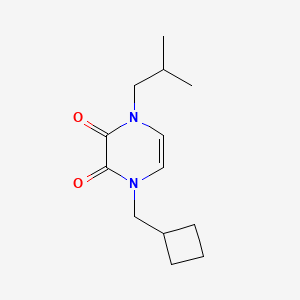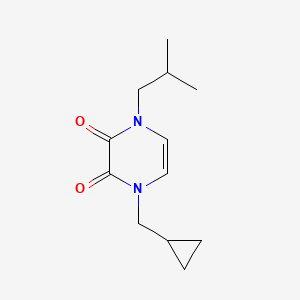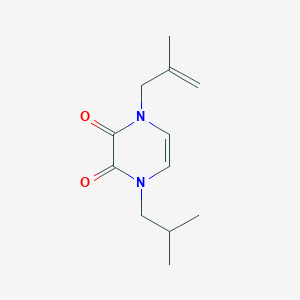
1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a fascinating compound with a unique structure involving both cyclobutylmethyl and methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione generally involves the cyclization of appropriate diketones with the necessary amines under controlled conditions. Commonly, one might use cyclobutanone with 2-methylpropylamine, under anhydrous conditions, catalyzed by acid or base to promote the cyclization into the pyrazine core structure.
Industrial Production Methods
In an industrial setting, the production is scaled up by utilizing continuous flow reactors to ensure consistent reaction conditions. This method maximizes yield and efficiency, reducing the chances of side reactions. Catalysts like strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are typically employed to drive the reaction to completion under stringent temperature control.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions including:
Oxidation: : Using agents like potassium permanganate or chromium trioxide.
Reduction: : Often reduced by hydrogenation using palladium on carbon.
Substitution: : Can undergo nucleophilic substitutions where halogens can be introduced to the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas in the presence of a metal catalyst.
Substitution: : Utilizing alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: : Yields carboxylic acid derivatives.
Reduction: : Produces corresponding alcohols.
Substitution: : Can result in halogenated derivatives that are precursors to more complex compounds.
Scientific Research Applications
1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is used widely in various research fields:
Chemistry: : As a building block in organic synthesis.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties.
Industry: : Employed in the production of more complex chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The compound functions through interaction with specific molecular targets within biological systems. These interactions can modulate various pathways:
Enzyme Inhibition: : It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: : Shows affinity to certain cellular receptors influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(cyclobutylmethyl)-4-(2-methylpropyl)-3,5-dihydro-1H-pyrazole-3,5-dione
1-(cyclobutylmethyl)-4-(ethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Highlighting Uniqueness
The primary distinction of 1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione lies in its specific functional groups, which impart unique chemical reactivity and biological activity compared to its analogs. This uniqueness makes it an invaluable compound for targeted applications in both academic research and industrial processes.
Hope this gives you a solid understanding of the compound. What sparked your interest in this particular chemical?
Properties
IUPAC Name |
1-(cyclobutylmethyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)8-14-6-7-15(13(17)12(14)16)9-11-4-3-5-11/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKAWRBQEGZJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole](/img/structure/B6460886.png)
![6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B6460890.png)
![4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6460896.png)
![4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460918.png)
![6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline](/img/structure/B6460920.png)
![4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6460921.png)
![3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6460923.png)
![3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6460930.png)
![1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460934.png)
![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460941.png)
![4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid](/img/structure/B6460957.png)
![1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460962.png)


